Cas no 158205-19-7 (5-amino-6-bromo-2,3-dihydro-1H-inden-1-one)

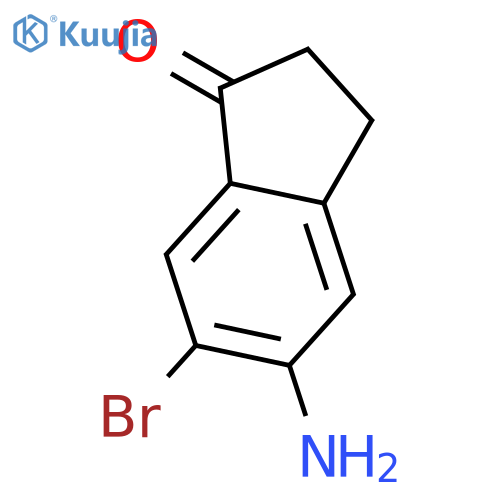

158205-19-7 structure

商品名:5-amino-6-bromo-2,3-dihydro-1H-inden-1-one

5-amino-6-bromo-2,3-dihydro-1H-inden-1-one 化学的及び物理的性質

名前と識別子

-

- 1H-Inden-1-one, 5-amino-6-bromo-2,3-dihydro-

- 5-amino-6-bromo-2,3-dihydro-1H-inden-1-one

- 5-amino-6-bromo-2,3-didydro-1H-inden-1-one

- 5-amino-6-bromo-2,3-dihydroinden-1-one

- CCOFLYKTUCBGSG-UHFFFAOYSA-N

- AKOS015918245

- DS-19438

- DTXSID20439277

- MFCD16877204

- 158205-19-7

- SCHEMBL434862

- 5-amino-6-bromo-1-indanone

- DB-085746

- CS-0149928

-

- MDL: MFCD16877204

- インチ: InChI=1S/C9H8BrNO/c10-7-4-6-5(3-8(7)11)1-2-9(6)12/h3-4H,1-2,11H2

- InChIKey: CCOFLYKTUCBGSG-UHFFFAOYSA-N

- ほほえんだ: C1CC(=O)C2=CC(=C(C=C21)N)Br

計算された属性

- せいみつぶんしりょう: 224.97894

- どういたいしつりょう: 224.97893g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 12

- 回転可能化学結合数: 0

- 複雑さ: 207

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 43.1Ų

- 疎水性パラメータ計算基準値(XlogP): 1.7

じっけんとくせい

- PSA: 43.09

5-amino-6-bromo-2,3-dihydro-1H-inden-1-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-ZN324-200mg |

5-amino-6-bromo-2,3-dihydro-1H-inden-1-one |

158205-19-7 | 96% | 200mg |

446.0CNY | 2021-07-10 | |

| Alichem | A079000499-1g |

5-Amino-6-bromo-2,3-dihydro-1H-inden-1-one |

158205-19-7 | 96% | 1g |

1,383.06 USD | 2021-06-15 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-ZN324-100mg |

5-amino-6-bromo-2,3-dihydro-1H-inden-1-one |

158205-19-7 | 96% | 100mg |

693CNY | 2021-05-07 | |

| eNovation Chemicals LLC | Y0998607-5g |

5-amino-6-bromo-2,3-dihydro-1H-inden-1-one |

158205-19-7 | 95% | 5g |

$560 | 2024-08-02 | |

| Aaron | AR001QQ6-250mg |

1H-Inden-1-one, 5-amino-6-bromo-2,3-dihydro- |

158205-19-7 | 96% | 250mg |

$29.00 | 2025-02-11 | |

| 1PlusChem | 1P001QHU-250mg |

1H-Inden-1-one, 5-amino-6-bromo-2,3-dihydro- |

158205-19-7 | 96% | 250mg |

$56.00 | 2024-06-20 | |

| Aaron | AR001QQ6-100mg |

1H-Inden-1-one, 5-amino-6-bromo-2,3-dihydro- |

158205-19-7 | 96% | 100mg |

$22.00 | 2025-02-11 | |

| A2B Chem LLC | AA80194-5g |

5-Amino-6-bromo-2,3-dihydro-1H-inden-1-one |

158205-19-7 | 96% | 5g |

$310.00 | 2024-04-20 | |

| A2B Chem LLC | AA80194-100mg |

5-Amino-6-bromo-2,3-dihydro-1H-inden-1-one |

158205-19-7 | 96% | 100mg |

$35.00 | 2024-04-20 | |

| A2B Chem LLC | AA80194-250mg |

5-Amino-6-bromo-2,3-dihydro-1H-inden-1-one |

158205-19-7 | 96% | 250mg |

$51.00 | 2024-04-20 |

5-amino-6-bromo-2,3-dihydro-1H-inden-1-one 関連文献

-

Arun Kumar Yadav,Anita,Sunil Kumar,Anjali Panchwanee,V. Raghavendra Reddy,Sajal Biring RSC Adv., 2017,7, 39434-39442

-

Katharina Chevalier,Matthias M. N. Wolf,Andreas Funk,Marko Andres,Markus Gerhards,Rolf Diller Phys. Chem. Chem. Phys., 2012,14, 15007-15020

-

Stephen Hanessian,Juan Pablo Maianti,Vu Linh Ly,Benoît Deschênes-Simard Chem. Sci., 2012,3, 249-256

-

William Barrett,Somaye Nasr,Jing Shen,Yongfeng Hu,Robert E. Hayes,Robert W. J. Scott,Natalia Semagina Catal. Sci. Technol., 2020,10, 4229-4236

-

Wulan Tri Wahyuni,Frank Marken Analyst, 2020,145, 1903-1909

158205-19-7 (5-amino-6-bromo-2,3-dihydro-1H-inden-1-one) 関連製品

- 923196-02-5(3-fluoro-N-{2-3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}benzamide)

- 437982-68-8(2-(4-{(tert-butoxy)carbonylamino}phenyl)propanoic acid)

- 1550708-13-8(1-(3-fluoro-4-nitrophenyl)-1H-pyrazole-3-carboxylic acid)

- 2172040-37-6(3-{1-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanoylazetidin-3-yl}propanoic acid)

- 392249-00-2(3-chloro-N-5-(4-ethylphenyl)-1,3-thiazol-2-yl-1-benzothiophene-2-carboxamide)

- 1890828-94-0(2,2-dimethyl-1-(1H-pyrrol-3-yl)cyclopropylmethanol)

- 1804952-26-8(3-Bromo-6-(difluoromethyl)-2-iodopyridine-4-carbonyl chloride)

- 4394-04-1(2-(2,6-dimethylphenyl)aminopyridine-3-carboxylic acid)

- 1422509-98-5(1-(3-chloro-2,6-difluorophenyl)prop-2-en-1-one)

- 1782249-70-0(2-Thiophenecarboxylic acid, 5-bromo-3-(1-methylethyl)-)

推奨される供給者

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量